REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[CH:4][N:3]=1.Br[CH2:10][C:11](=O)[C:12]([O:14][CH2:15][CH3:16])=[O:13]>C(#N)C>[Br:8][C:6]1[CH:5]=[CH:4][N:3]2[CH:10]=[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[N:1]=[C:2]2[CH:7]=1
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC(=C1)Br
|
Name
|
|
Quantity
|
1.55 g
|
Type
|
reactant
|
Smiles
|
BrCC(C(=O)OCC)=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic bar
|
Type
|
TEMPERATURE
|
Details
|
heated at 150° C.
|
Type
|
STIRRING
|
Details
|
with stirring for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After this time and cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
the precipitate obtained
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
rinsed with acetonitrile
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
purified by chromatography on a column of silica gel
|
Type
|
WASH
|
Details
|
eluting with a mixture of dichloromethane and methanol
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
CUSTOM
|
Details
|
after evaporating off the solvent
|
Type
|
CUSTOM
|
Details
|
is dried under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=2N(C=C1)C=C(N2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 530 mg | |
YIELD: CALCULATEDPERCENTYIELD | 56.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |